molecular formula C12H14O2 B1323621 4-(2-Acetoxyphenyl)-1-butene CAS No. 890097-68-4

4-(2-Acetoxyphenyl)-1-butene

Cat. No. B1323621
M. Wt: 190.24 g/mol
InChI Key: ZMLAZUMDGXZFRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 3-hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives .

Scientific Research Applications

Polymer Synthesis and Properties

4-(2-Acetoxyphenyl)-1-butene has been utilized in the synthesis of new conjugated polymers and polyradicals with significant spin concentration, such as in the creation of Poly(3-phenylgalvinoxylthiophene). This polymer, characterized by a quinoid chromophore, exhibits reversible color changes attributed to its anion and radical forms. It has been shown to possess notable electrical conductivity and paramagnetic properties, making it an intriguing subject for materials science and electronics research (Miyasaka, Yamazaki, & Nishide, 2001). Another polymer, Poly[3-(3',5'-di-tert-butyl-4'-acetoxyphenyl)thiophene], also synthesized via oxidative polymerization, exhibits extended π-conjugation and independently reversible redox of the phenolate and thiophene residue under alkaline conditions, signifying its potential for diverse applications (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Reaction Mechanisms and Synthesis Pathways

The compound has been instrumental in understanding the solvolysis reactions and nucleophilic addition mechanisms, such as the conversion of 2-methoxy-2-phenyl-3-butene to various products, shedding light on the dynamics of tertiary allylic carbocations in solvolysis reactions. This research offers crucial insights into the reaction pathways and intermediate states, pivotal for synthetic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).

Organic Synthesis and Catalysis

Research into the hydroformylation of 1,4-diacetoxy-2-butene has highlighted the synthesis of significant industrial compounds such as 1,4-diacetoxy-2-formyl butane, a key intermediate for Vitamin A synthesis. Studies have delved into optimizing catalytic systems to enhance selectivity and yield, emphasizing the compound's role in facilitating complex industrial chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).

Materials Science and Engineering

The chemical has been used in the synthesis of advanced materials with tailored properties. For instance, its role in generating bis(acetoxy)-terminated telechelic poly(butadiene) through ring-opening metathesis polymerization opens up pathways for creating polymers with controlled molecular weights and microstructures, essential for material engineering and nanotechnology (Bielawski, Scherman, & Grubbs, 2001).

Safety And Hazards

The safety data sheet for a similar compound, phenylacetic acid, indicates that it causes serious eye irritation and is harmful to aquatic life .

properties

IUPAC Name

(2-but-3-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAZUMDGXZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641186
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetoxyphenyl)-1-butene

CAS RN

890097-68-4
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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